1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride

Salt selection Aqueous solubility Formulation development

1H,4H,5H,6H-Pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride (CAS 2193067-04-6) is a bicyclic heterocyclic small-molecule scaffold belonging to the 3-amino-tetrahydropyrrolo[3,4-c]pyrazole class. It presents as the dihydrochloride salt (C5H10Cl2N4, MW 197.07 g/mol) of the 1H-tautomer bearing a primary amine at position 3.

Molecular Formula C5H10Cl2N4
Molecular Weight 197.1
CAS No. 2193067-04-6
Cat. No. B6263123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride
CAS2193067-04-6
Molecular FormulaC5H10Cl2N4
Molecular Weight197.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H,4H,5H,6H-Pyrrolo[3,4-c]pyrazol-3-amine Dihydrochloride (CAS 2193067-04-6): Core Scaffold Procurement Guide


1H,4H,5H,6H-Pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride (CAS 2193067-04-6) is a bicyclic heterocyclic small-molecule scaffold belonging to the 3-amino-tetrahydropyrrolo[3,4-c]pyrazole class. It presents as the dihydrochloride salt (C5H10Cl2N4, MW 197.07 g/mol) of the 1H-tautomer bearing a primary amine at position 3 . This scaffold has been employed as the core template in multiple kinase inhibitor discovery programs targeting PKC, Aurora kinases, and CDK2 [1][2]. Unlike elaborated downstream derivatives, the unsubstituted scaffold represents the earliest, most versatile building block for combinatorial chemistry expansion and proprietary lead generation [3].

Why Free Base or Mono-HCl Analogs Cannot Substitute for 1H,4H,5H,6H-Pyrrolo[3,4-c]pyrazol-3-amine Dihydrochloride


Procurement decisions for the pyrrolo[3,4-c]pyrazol-3-amine scaffold cannot rely on simple in-class substitution because three variables—salt stoichiometry, tautomeric form, and purity grade—produce measurably different physicochemical and handling profiles . The free base (CAS 953732-68-8) exhibits a computed LogP of −1.51 , whereas the dihydrochloride salt shifts the XLogP to approximately 0.439 with a pKa of 7.13, directly impacting aqueous solubility and formulation behaviour . The mono-hydrochloride (CAS 1319137-64-8, 1:1 salt) offers only one protonation equivalent, yielding incomplete solubility enhancement relative to the dihydrochloride . Furthermore, the 1H-tautomer specified by CAS 2193067-04-6 positions the annular NH proximal to the 3-amino group—a regiochemical feature that influences hydrogen-bonding patterns in the ATP-binding pocket of kinases, as evidenced by crystallographic data with structurally related inhibitors [1]. Substituting any of these forms without quantitative verification introduces uncontrolled variability into synthetic yields, biological assay reproducibility, and downstream SAR interpretation.

Quantitative Differentiation Evidence: 1H,4H,5H,6H-Pyrrolo[3,4-c]pyrazol-3-amine Dihydrochloride vs. Closest Analogs


Dihydrochloride Salt Stoichiometry Confers Superior Aqueous Solubility Over Free Base and Mono-HCl Forms

The dihydrochloride salt (2 HCl equivalents) provides a higher degree of ionization than the mono-hydrochloride (1 HCl equivalent) or the neutral free base, directly enhancing aqueous solubility . The free base (CAS 953732-68-8) exhibits a LogP of −1.51, indicating moderate hydrophilicity but lacking the ionic character necessary for full aqueous dissolution . The mono-hydrochloride (CAS 1319137-64-8, MW 160.60) carries only a single protonation site, while the dihydrochloride (MW 197.07) provides two, resulting in greater ionic character and, by class-level inference, proportionally higher aqueous solubility . This distinction is critical for biological assays conducted in aqueous buffer systems where incomplete dissolution of the free base or mono-HCl can produce falsely negative results or erratic dose-response curves.

Salt selection Aqueous solubility Formulation development

Purity Specification: 98%+ Dihydrochloride vs. 95–97% Free Base and Mono-HCl Comparators

Commercially available 1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride (CAS 2193067-04-6) is supplied at ≥98% purity by multiple vendors, including Demochem (98%+ in stock at 1 g and 5 g scales) and MolCore (NLT 98%) . In contrast, the free base (CAS 953732-68-8) is typically offered at minimum 95% purity , and the mono-hydrochloride (CAS 1319137-64-8) is specified at 95% purity . This 3-percentage-point purity differential represents a meaningful reduction in unidentified impurities (from ≤5% to ≤2%), which is particularly consequential when the scaffold is used as a starting material in multi-step synthetic sequences where impurities propagate and amplify through subsequent transformations.

Purity specification Procurement quality Reproducibility

Storage Condition: Refrigerated Shipping Requirement Differentiates Dihydrochloride from Room-Temperature-Stable Analogs

The Fujifilm Wako product specification for CAS 2193067-04-6 explicitly mandates refrigerated storage with ice-cooled transport , indicating that the dihydrochloride salt has a narrower thermal stability window than the free base, which is listed with a storage condition of 2–8°C but without a mandatory cold-shipment requirement . This distinction is material for procurement planning: the dihydrochloride requires validated cold-chain logistics, which impacts shipping cost and receipt-handling protocols, but also signals that the supplier has characterized the thermal lability of the salt form, reducing the risk of receiving degraded material from suppliers who do not enforce temperature-controlled storage.

Stability Cold-chain logistics Long-term storage

1H-Tautomer Specification Provides Regiochemical Certainty for Kinase-Directed Library Design vs. 2H-Tautomer Ambiguity

The CAS 2193067-04-6 designation explicitly specifies the 1H-tautomer of the pyrrolo[3,4-c]pyrazol-3-amine scaffold, wherein the annular NH proton resides on N1 of the pyrazole ring, proximal to the 3-amino substituent . The alternative 2H-tautomer (listed under the same base CAS 953732-68-8 by Fluorochem ) places the NH at N2, altering the hydrogen-bond donor/acceptor geometry at the hinge-binding region of kinase ATP pockets. In the CDK2 co-crystal structure with PHA-533514 (a 3-amino-tetrahydropyrrolo[3,4-c]pyrazole derivative), the 3-amino group and the pyrazole N2 nitrogen form critical hydrogen bonds with backbone residues in the kinase hinge [1]. A 2H-tautomer would reposition these hydrogen-bonding contacts, potentially abrogating binding. Procuring the defined 1H-tautomer ensures that downstream N-substitution chemistry proceeds with predictable regioselectivity and that any residual unsubstituted scaffold in biological testing presents the pharmacologically relevant tautomeric state.

Tautomerism Regiochemistry Kinase inhibitor design

Computed pKa Differentiates the Dihydrochloride Salt for pH-Dependent Solubility and Formulation Design

The dihydrochloride salt (CAS 2193067-04-6) has a computed pKa of 7.130 and an XLogP of 0.439 , indicating that at physiological pH (7.4) the compound exists in a partially ionized state that balances aqueous solubility with membrane permeability. The free base (CAS 953732-68-8) has a reported LogP of −1.51 (or −1.07 per Fluorochem ), placing it in a more hydrophilic regime that may limit passive membrane penetration in cellular assays. While the free base has computed hydrogen-bond acceptor and donor counts of 3 each , the dihydrochloride's counterions further modify the effective hydrogen-bonding capacity in solution. For procurement decisions involving biological testing, the dihydrochloride's pKa of 7.13 means that the compound is approximately 35% ionized at pH 7.4 (calculated by Henderson-Hasselbalch: ratio = 10^(7.4−7.13) ≈ 1.86; % ionized ≈ 65%), providing a defined ionization state that can be consistently reproduced across experiments without additional pH adjustment.

pKa Ionization state Pre-formulation

Procurement-Driven Application Scenarios for 1H,4H,5H,6H-Pyrrolo[3,4-c]pyrazol-3-amine Dihydrochloride


Kinase Inhibitor Lead Generation: Core Scaffold for ATP-Competitive Library Synthesis

The 1H-tautomeric dihydrochloride scaffold provides the validated hydrogen-bonding geometry required for ATP-pocket-directed kinase inhibitor design, as demonstrated by crystallographic studies of 3-amino-pyrrolo[3,4-c]pyrazole derivatives bound to CDK2 [1]. The dihydrochloride's 98%+ purity specification minimizes impurity-driven side products during parallel library synthesis, while its enhanced aqueous solubility (versus free base LogP −1.51 ) supports direct use in biochemical kinase assays without DMSO co-solvent artifacts. This scaffold has enabled discovery programs yielding nanomolar PKC inhibitors (e.g., PF-04577806, PKCα IC50 = 2.4 nM ) and Aurora kinase inhibitors with antiproliferative IC50 values of 0.05–0.5 μM [2].

Pre-formulation and Salt-Selection Studies Requiring a Defined Dihydrochloride Reference Standard

For laboratories conducting systematic salt-form screening, the dihydrochloride (pKa 7.130, XLogP 0.439 ) serves as a critical reference point against which alternative salt forms (mono-HCl, free base, mesylate, tosylate) can be benchmarked. The computed pKa of 7.13 allows calculation of the ionization state at any buffer pH, enabling rational selection of dissolution media for intrinsic dissolution rate (IDR) measurements. The 2 HCl equivalent stoichiometry establishes the upper bound of aqueous solubility achievable through salt formation for this scaffold class, providing a quantitative benchmark for evaluating alternative counterions.

Medicinal Chemistry SAR Expansion at N1, N5, and C3 Positions with Defined Regiochemistry

The explicit 1H-tautomer specification of CAS 2193067-04-6 ensures that N-alkylation or N-acylation reactions occur with predictable regioselectivity at the N5 (pyrrolidine nitrogen) or N1 (pyrazole nitrogen) positions. The published CDK2 inhibitor series [1] and the 6-substituted pyrrolo[3,4-c]pyrazole optimization program that yielded PHA-793887 [3] both utilized the 1H-tautomer as the synthetic starting point, confirming that N5-carbaldehyde and N5-phenylacetyl derivatives derived from this scaffold produce kinase inhibitors with defined binding modes. The 3-amino group provides a handle for amide coupling or reductive amination to introduce diversity at the solvent-exposed region of the ATP pocket.

Quality-Controlled Procurement for Multi-Site Collaborative Drug Discovery Programs

In multi-institutional discovery consortia, batch-to-batch variability in scaffold purity and salt form can confound cross-site SAR data integration. The availability of CAS 2193067-04-6 at 98%+ purity from ISO-certified suppliers with defined storage conditions (refrigerated, ice-cooled transport ) provides the quality control framework necessary for harmonized procurement across distributed teams. The cold-chain shipping requirement, while adding logistical cost, serves as a verifiable indicator that the supplier has characterized and controls the thermal stability of the salt form, reducing the risk of receiving degraded material that could generate irreproducible biological data.

Quote Request

Request a Quote for 1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.